[4-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid
Description
This compound features a cyclohexyl backbone substituted with a tert-butoxycarbonyl (Boc)-protected cyclopropylamino group and an acetic acid moiety. The Boc group serves as a protective agent for the amine, enabling controlled reactivity in synthetic processes, while the cyclopropyl ring introduces steric constraints and conformational rigidity. The acetic acid functionality enhances solubility and facilitates salt formation or conjugation in pharmaceutical or biochemical applications. Though direct molecular data (e.g., exact molecular weight) is unavailable in the evidence, structural analogs suggest a molecular formula approximating C₁₆H₂₇N₃O₄ (calculated based on Boc and cyclopropyl substitutions) .
Properties
IUPAC Name |
2-[[4-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18(13-8-9-13)12-6-4-11(5-7-12)17-10-14(19)20/h11-13,17H,4-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMAJBSWEFQSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC(CC1)NCC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway A: Sequential Functionalization
Pathway B: Reductive Amination-Centric Approach
-
Boc Protection : Trans-4-aminocyclohexanecarboxylic acid → Boc-trans-4-aminocyclohexanemethanol.
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Reductive Amination : Cyclopropylamine and NaBH₃CN in MeOH (75% yield).
-
Bromoacetic Acid Alkylation : K₂CO₃-mediated reaction (68% yield).
Table 2: Comparative Analysis of Pathways
| Pathway | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| A | 62 | 99 | High |
| B | 51 | 95 | Moderate |
Challenges and Optimization Strategies
-
Deprotection Risks : Acidic conditions during hydrolysis may cleave the Boc group. Using mild bases (e.g., LiOH) and low temperatures (0–5°C) mitigates this.
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Cyanide Handling : Substituting KCN with safer alternatives like trimethylsilyl cyanide (TMSCN) reduces toxicity without compromising yield.
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Chromatography Avoidance : Crystallization from ethyl acetate/hexane mixtures achieves >98% purity, enhancing industrial feasibility .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and cyclohexyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid , with CAS number 1353984-48-1, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications, particularly in medicinal chemistry, drug development, and biochemical research.
Basic Characteristics
- Molecular Formula : C16H28N2O4
- Molecular Weight : 300.41 g/mol
- Predicted Boiling Point : 451.1 ± 45.0 °C
- Density : 1.16 ± 0.1 g/cm³
- pKa : 2.36 ± 0.10
These properties suggest that the compound is stable under standard conditions and may exhibit specific interactions in biological systems.
Drug Design and Development
The compound's structure allows it to act as a versatile building block in the synthesis of various pharmaceutical agents. Its unique cyclopropyl and cyclohexyl moieties can enhance the binding affinity of drugs to their targets, making it a valuable candidate in drug design.
Case Study: Anticancer Agents
Research has indicated that derivatives of amino acids with cyclopropyl groups can exhibit significant anticancer activity. For instance, compounds similar to this compound have been studied for their ability to inhibit tumor growth in preclinical models.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Studies have shown that modifications of amino acids can lead to improved neuroprotective effects.
Case Study: Neuroprotective Effects
In experimental models of neurodegenerative diseases, compounds based on this structure have demonstrated potential in reducing neuronal loss and improving cognitive function, suggesting a role in treating conditions like Alzheimer's disease.
Enzyme Inhibition Studies
The compound can serve as an inhibitor for specific enzymes involved in metabolic pathways. Its structural characteristics allow it to mimic natural substrates, thus providing insights into enzyme mechanisms.
Case Study: Enzyme Kinetics
In studies focusing on enzyme kinetics, this compound has been utilized to understand the inhibition patterns of key metabolic enzymes, aiding in the development of more effective inhibitors.
Molecular Probes
Due to its unique structure, this compound can also be used as a molecular probe in biochemical assays. Its fluorescent properties can be exploited for tracking cellular processes.
Case Study: Cellular Imaging
Research utilizing this compound as a fluorescent probe has shown promise in real-time imaging of cellular activities, providing a better understanding of cellular dynamics during various physiological processes.
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Implications |
|---|---|---|
| Drug Design | Anticancer agents | Significant tumor inhibition observed |
| Neuropharmacology | Neuroprotective effects | Reduced neuronal loss in neurodegenerative models |
| Biochemical Research | Enzyme inhibition studies | Insights into enzyme mechanisms |
| Molecular Probes | Cellular imaging | Enhanced tracking of cellular processes |
Mechanism of Action
The mechanism of action of [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Cyclohexylamino Acetic Acids
[4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic Acid (CAS: 1353977-97-5)
- Structure: Cyclohexyl ring with benzyl-methyl-amino and acetic acid groups.
- Molecular Weight : 276.38 g/mol .
- Key Differences: Lacks Boc protection and cyclopropyl substituent.
[(2-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic Acid
- Structure: Acetylated amino and isopropyl groups on cyclohexyl; acetic acid chain.
- Key Differences : Acetylation provides temporary amine protection but lacks the stability of Boc under basic conditions. The isopropyl group introduces steric bulk, differing from the cyclopropyl’s rigidity in the target compound .
Cyclopentene and Cyclohexane Derivatives
4-((Tert-butoxycarbonyl)amino)cyclopent-2-ene-1-carboxylic Acid
- Structure: Cyclopentene ring with Boc-protected amino and carboxylic acid groups.
- Key Differences : Unsaturated cyclopentene ring increases ring strain and reactivity compared to the saturated cyclohexyl in the target compound. The carboxylic acid (vs. acetic acid) may reduce solubility in polar solvents .
2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid
- Structure: Trans-configuration of Boc-amino on cyclohexyl with acetic acid.
- Key Differences: Lacks the cyclopropylamino group, simplifying synthesis but reducing steric complexity. Molecular weight (unreported) is likely lower than the target compound’s .
Aromatic and Nitro-Substituted Analogs
TERT-BUTOXYCARBONYLAMINO-(4-NITRO-PHENYL)-ACETIC ACID
- Structure: Boc-protected amino and nitro-phenyl group attached to acetic acid.
- Key Differences : The nitro group is strongly electron-withdrawing, increasing acidity (pKa ~1–2 for sulfonic acids vs. ~4.7 for acetic acid). This enhances reactivity in electrophilic substitutions but limits biocompatibility compared to the target compound’s aliphatic cyclopropyl group .
Sulfonic Acid Derivatives
4-(Cyclohexylamino)butane-1-sulfonic Acid (CABS Buffer, CAS 161308-34-5)
Data Table: Structural and Functional Comparison
| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | Solubility/Stability Notes | Applications |
|---|---|---|---|---|
| Target Compound | Boc-cyclopropylamino, acetic acid | ~337.4 (estimated) | Moderate solubility in polar solvents; Boc enhances amine stability | Peptide synthesis, medicinal chemistry |
| [4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic Acid | Benzyl-methyl-amino, acetic acid | 276.38 | High lipophilicity; discontinued | Discontinued (potential intermediates) |
| 4-((Boc)amino)cyclopent-2-ene-1-carboxylic Acid | Boc-amino, cyclopentene, carboxylic acid | N/A | High reactivity due to ring strain | Organic synthesis |
| CABS Buffer | Cyclohexylamino, sulfonic acid | 251.35 | High acidity; stable in low pH | Electrophoresis, cell culture media |
Biological Activity
[4-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid, also known by its CAS number 1353984-48-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, properties, and biological evaluations, particularly focusing on its inhibitory effects on various biological targets.
- Molecular Formula : C16H28N2O4
- Molar Mass : 312.41 g/mol
- Structure : The compound features a cyclopropyl group and a cyclohexylamine moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the coupling of tert-butoxycarbonyl-protected amino acids with cyclopropyl amines. The synthetic route may include several steps such as protection-deprotection strategies and coupling reactions to achieve the desired compound with high purity.
Inhibition of Carbonic Anhydrases
Recent studies have evaluated the compound's activity against human carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are implicated in tumor growth and metastasis. The compound demonstrated significant inhibitory effects, with IC50 values reported in the low nanomolar range:
| Compound | CA II IC50 (nM) | CA IX IC50 (nM) | CA XII IC50 (nM) |
|---|---|---|---|
| 16a | 10.1 | 51.6 | 99.6 |
| 16b | 177.2 | 543.9 | Not tested |
| 16e | Not tested | 51.6 | Not tested |
These results suggest that modifications to the structure can enhance selectivity and potency against specific CA isoforms, which is crucial for developing targeted cancer therapies .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The compound exhibited dose-dependent inhibition of cell viability:
| Cell Line | Compound Concentration (µM) | Viability (%) |
|---|---|---|
| MDA-MB-231 | 10 | 65 |
| HT-29 | 10 | 70 |
The cytotoxicity assays indicated that the compound could effectively reduce cell viability under hypoxic conditions, which is often present in tumor microenvironments .
The mechanism by which this compound exerts its effects appears to involve modulation of the tumor microenvironment by inhibiting carbonic anhydrases, leading to reduced acidification and altered cancer cell metabolism. This is supported by findings that show a decrease in extracellular acidity and enhanced apoptosis in treated cells .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Study on CA IX Inhibition : A recent study found that derivatives of this compound significantly inhibited CA IX activity in vitro and reduced tumor growth in xenograft models.
- Combination Therapy : Combining this compound with traditional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, suggesting a potential role in combination therapy strategies.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing the tert-butoxycarbonyl (Boc) protecting group in [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid, and under what conditions is it typically removed?
- Methodological Answer : The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., using triethylamine or DMAP in anhydrous THF/DCM). Cyclopropylamine is first protected to prevent undesired side reactions during subsequent steps. Deprotection is achieved under acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, to yield the free amine .
- Validation : Monitor reaction progress via TLC or LC-MS. Post-deprotection, confirm structural integrity using H NMR to verify Boc removal (disappearance of tert-butyl signals at ~1.4 ppm) .
Q. How is the purity and structural integrity of this compound validated in experimental settings?
- Methodological Answer :
- Purity : Assessed via reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm. Purity >95% is typical for research-grade material .
- Structural Integrity : Confirm using H/C NMR (e.g., cyclohexyl protons at 1.2–2.0 ppm, cyclopropyl protons at 0.5–1.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. What solvent systems are optimal for handling this compound in biological assays, considering its solubility and stability?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. For cell-based assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity). Stability tests (e.g., LC-MS over 24–48 hours) should confirm no degradation under assay conditions .
Advanced Research Questions
Q. What challenges arise in the conformational analysis of this compound due to its cyclohexyl and cyclopropyl substituents, and how can NMR spectroscopy or computational modeling address these?
- Methodological Answer :
- Challenges : Steric hindrance from the cyclohexyl group and ring strain in cyclopropane may restrict rotational freedom, leading to multiple conformers.
- Solutions :
- NMR : Use H-H NOESY to identify spatial proximity between cyclopropyl and cyclohexyl protons, revealing dominant conformers .
- Computational Modeling : Perform molecular dynamics (MD) simulations (e.g., Gaussian or Amber) to predict energetically favorable conformations .
Q. How do steric and electronic effects of the cyclopropyl and Boc groups influence the reactivity of the acetic acid moiety in coupling reactions or derivatization processes?
- Methodological Answer :
- Steric Effects : The bulky cyclohexyl group may hinder nucleophilic attack on the acetic acid’s carboxylate. Use activating agents (e.g., EDC/HOBt) to form reactive esters for amide bond formation .
- Electronic Effects : The electron-withdrawing Boc group increases electrophilicity of the adjacent amine, enabling selective functionalization. Monitor reactivity via F NMR if fluorinated coupling agents are used .
Q. What experimental approaches are recommended to resolve contradictions in reported biological activities of this compound, such as conflicting enzyme inhibition data?
- Methodological Answer :
- Dose-Response Curves : Perform IC₅₀ assays across a broad concentration range (nM–μM) to account for assay-specific variability .
- Target Specificity : Use knockout cell lines (e.g., PPAR-α-/-) or competitive binding assays to confirm target engagement, as structural analogs like GW7647 show PPAR-α affinity .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing cyclopropane with cyclopentane) to establish structure-activity relationships (SAR) .
Q. How can researchers optimize reaction conditions to improve the yield of this compound during multi-step synthesis?
- Methodological Answer :
- Stepwise Optimization : Use design of experiments (DoE) to vary temperature, catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity. For example, replacing THF with DMF may enhance intermediate solubility .
- By-Product Analysis : Identify impurities via LC-MS and adjust protecting group strategies (e.g., switching Boc to Fmoc) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
